Home > Products > Screening Compounds P80210 > 2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide - 953209-75-1

2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Catalog Number: EVT-3082316
CAS Number: 953209-75-1
Molecular Formula: C20H20N2O4
Molecular Weight: 352.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

Compound Description: This compound, C37H41ClN4O8, is a methanol solvate studied for its potential biological activity and crystal structure. []

    (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide

    Compound Description: This compound (3), (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized via reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide (1) and 2-acetylbenzofuran (2) and its structure was confirmed using NMR and X-ray diffraction. []

    (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine

    Compound Description: This compound (C25H21N5OS) was analyzed for its crystal structure using X-ray diffraction. []

    3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile

    Compound Description: This compound (I) is a heterocyclic 1,3,4-oxadiazole derivative distinguished by its methoxyphenyl ring and benzonitrile group. []

    N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

    Compound Description: This compound (II) is another heterocyclic 1,3,4-oxadiazole derivative, featuring a chlorophenyl ring and an acetamide group. []

    2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This compound was synthesized as a potential anticancer agent using a “cost-effective” approach and characterized using NMR and LC-MS. []

    Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio) acetate

    Compound Description: This compound is an active pharmaceutical ingredient (API) whose metabolism was studied. A key finding was its methylation by N-methyltransferase to form 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation. []

    N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e)

    Compound Description: This compound, synthesized as part of a series, demonstrated potent cytotoxicity against PANC-1 and HepG2 cell lines with IC50 values of 4.6 μM and 2.2 μM, respectively. []

    2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

    Compound Description: Also known as N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, this novel compound's structure was confirmed using spectroscopic techniques and X-ray diffraction analysis. []

    3-Aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives

    Compound Description: This series of compounds was synthesized and evaluated for anxiolytic activity, with some derivatives demonstrating comparable or superior activity to reference drugs like diazepam and gidazepam. []

    3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline

    Compound Description: This compound was synthesized from vanillin through a series of reactions and characterized by NMR and mass spectrometry. It showed promising docking scores with anti-tuberculosis targets (4ASE and 1RJB) and significant structural similarity (56.9%) to ciprofloxacin. []

    N-{2-[(2-dimethylaminoethyl)methyl-amino]-5-[4-(1-methyl-1H-indole-3-yl)pyrimidin-2-ylamino]-4-methoxyphenyl}acrylamide dichloroacetate

    Compound Description: This novel salt functions as an EGFR inhibitor and exhibits potential in treating various EGFR-mediated cancers, including those with L858R, 1790M, and Exon19 mutations. It has shown particular promise in addressing T790M mutations in non-small cell lung cancer (NSCLC). [, ]

    2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride (AC-90179)

    Compound Description: This compound acts as a selective serotonin 2A receptor inverse agonist, showing potential as a therapeutic agent for psychosis. Unlike typical antipsychotics, it displays a lower risk of dose-limiting side effects due to its low affinity for D2 and H1 receptors. []

    (2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1)

    Compound Description: This compound, a potent non-peptidic formyl peptide receptor (FPR) agonist, was synthesized and radiolabeled with carbon-11 for potential in vivo visualization of FPRs using positron emission tomography (PET). Despite its potential, its low blood-brain barrier penetration hampered its application in imaging brain FPRs. []

    1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

    Compound Description: This compound exhibits high binding affinity for the cerebral cannabinoid receptor (CB1) and holds potential as a PET radioligand for imaging CB1 receptors in the brain. []

    1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

    Compound Description: This compound also displays high binding affinity for CB1 receptors and shows potential as a PET radioligand for imaging CB1 receptors in the brain. []

    N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

    Compound Description: The crystal structure of this compound was analyzed, revealing a chair conformation for the piperazine ring and specific dihedral angles for the quinoline and methoxyphenyl rings. []

    Compound Description: X-ray crystallography analysis of this compound revealed a specific dihedral angle between its pyridine and benzene rings. The molecules are linked via O—H⋯N hydrogen bonds, creating chains along the a axis. []

    N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617)

    Compound Description: This compound is a potent, selective, and orally bioavailable pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3). It has been investigated for its potential in treating anemia and has progressed to human clinical trials. []

    2-Methylimino-5-[2-(4-methoxyphenylamino)ethyl]thiazolidin-4-one

    Compound Description: This compound is the product of a ring transformation reaction from S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide. The kinetics and mechanism of this reaction have been studied in detail. []

    Dichloridobis[3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole-κN4]platinum(II)

    Compound Description: The crystal structure of this platinum(II) complex, containing two 3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole ligands, has been characterized. []

    N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl) acetamide

    Compound Description: This compound, synthesized via Suzuki coupling, displayed significant activity against the HCT 116 cancer cell line with an IC50 of 70 µg mL−1. []

    4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine

    Compound Description: This compound, synthesized and characterized using NMR and X-ray crystallography, showcases a two-dimensional supramolecular network in its crystal structure formed through N—H⋯N and C—H⋯N hydrogen bonds. []

    6-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

    Compound Description: The crystal structure of this compound, determined using X-ray crystallography, shows a supramolecular structure stabilized by C—H⋯O, N—H⋯S hydrogen bonds, and π–π interactions. []

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

    Compound Description: MMPP, a selective signal transducer and activator of transcription 3 (STAT3) inhibitor, demonstrated neuroprotective effects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurodegeneration. []

    Compound Description: This series of compounds were synthesized and characterized as part of a study investigating novel derivatives with potential biological activity. []

    N-{[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydroisoxazol-4-yl]methyl}aniline

    Compound Description: This compound displayed significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, exhibiting a 38.24% decrease in paw volume at a dose of 50 mg/kg body weight. []

    Compound Description: This compound exhibited high sensitivity towards Bacillus subtilis in antibacterial assays. Molecular docking studies indicated a strong binding affinity for the 3UZ0 and 1T9U bacterial protein targets. []

    6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

    Compound Description: These compounds are potent aromatase inhibitors, structurally resembling second- and third-generation nonsteroidal aromatase inhibitors. []

    Methyl 11-hydroxy-9-[1-(4-methoxyphenyl)-4-oxo-3-phenoxyazetidin-2-yl]-18-oxo-10-oxa-2-azapentacyclo[9.7.0.01,8.02,6.012,17]octadeca-12(17),13,15-triene-8-carboxylate

    Compound Description: The crystal structure of this complex compound has been characterized in detail, revealing intricate ring conformations and intermolecular interactions. []

    N,N-Diethyl-4-[9-methoxy-6-(4-methoxyphenyl)-5-methyl-2-phenyl-2H-benzo[h]chromen-2-yl]aniline

    Compound Description: The crystal structure of this compound has been elucidated, revealing specific conformational features and dihedral angles within the molecule. []

    (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4)

    Compound Description: This compound serves as a key intermediate in synthesizing biologically active compounds, including osimertinib, a third-generation EGFR tyrosine kinase inhibitor used in cancer treatment. []

    Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

    Compound Description: This compound's crystal structure reveals a pyrrolidine ring in an envelope conformation and specific dihedral angles between the β-lactam ring and its substituents. []

    Methyl 3-(2-chlorophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

    Compound Description: The crystal structure of this compound reveals a planar β-lactam ring and a twist conformation for the pyrrolidine ring. []

    Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate

    Compound Description: The crystal structure of this compound shows weak intermolecular C—H⋯O hydrogen bonds forming centrosymmetric dimers. []

    3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

    Compound Description: TZB-30878 is a novel compound exhibiting dual action as a 5-HT1A receptor agonist and 5-HT3 receptor antagonist. It has shown promise as a potential therapeutic agent for diarrhea-predominant irritable bowel syndrome (IBS). []

    N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives

    Compound Description: This series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized as potential anticancer agents. []

    (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives

    Compound Description: This series of compounds, synthesized and characterized using spectroscopic techniques, demonstrated potent antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. []

    Dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one (3)

    Compound Description: This compound was synthesized from the hydrogenolysis of 5,6-dihydro-6-(p-methoxyphenyl)-6-methyl-5-oxo-2H-pyran-2-yl ethyl carbonate and served as a precursor for various derivatives, including tetrahydro-3-(aminomethyl)-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol and 6-(p-methoxyphenyl)-6-methyl-7-oxa-1,3-diazaspiro[4,5]decane-2,4-dione. []

    Overview

    2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that combines features of acetamides and isoxazoles, making it a subject of interest in medicinal chemistry. This compound is characterized by the presence of methoxyphenyl groups and an isoxazole moiety, which may contribute to its biological activities.

    Source

    The compound can be sourced from various chemical suppliers and is often studied in academic and industrial research settings. Its unique structure suggests potential for applications in pharmaceuticals and agrochemicals.

    Classification

    This compound falls under the category of isoxazole derivatives, which are five-membered heterocyclic compounds containing nitrogen and oxygen. Isoxazoles are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Synthesis Analysis

    Methods

    The synthesis of 2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes:

    1. Formation of the Isoxazole Ring: This can be achieved via cyclization reactions involving appropriate precursors such as hydroxylamine and α,β-unsaturated carbonyl compounds.
    2. Methylation: The introduction of the methoxy group can be performed using methylating agents like dimethyl sulfate or methyl iodide.
    3. Acetamide Formation: The final step involves coupling the isoxazole derivative with an acetamide through amide bond formation, often utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Technical Details

    The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and purity. Common solvents include dichloromethane or dimethylformamide, while temperatures may range from room temperature to reflux conditions depending on the specific reaction steps.

    Molecular Structure Analysis

    Data

    Key molecular data includes:

    • Molecular Weight: 338.4 g/mol
    • Density: Not available
    • Melting Point: Not available
    • Boiling Point: Not available
    Chemical Reactions Analysis

    Reactions

    2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide can participate in various chemical reactions:

    1. Oxidation: This compound can undergo oxidation to form corresponding oxides or other functional groups.
    2. Reduction: It can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
    3. Substitution: Nucleophilic substitution reactions may occur at the nitrogen atom or at positions on the aromatic rings.

    Technical Details

    The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example, oxidation may require controlled conditions to prevent overoxidation or degradation.

    Mechanism of Action

    Process

    The mechanism of action for 2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific biological targets such as enzymes or receptors.

    1. Binding: The compound may bind to active sites on enzymes, inhibiting their activity.
    2. Signal Modulation: It may modulate signaling pathways involved in inflammation or cancer progression.

    Data

    Research indicates that similar compounds exhibit potential for anti-inflammatory and anticancer activities, suggesting that this compound might share these properties due to its structural features.

    Physical and Chemical Properties Analysis

    Physical Properties

    While specific physical properties such as density and boiling point are not available for this compound, it is expected to exhibit typical characteristics associated with organic compounds of similar structure.

    Chemical Properties

    Chemical properties include:

    Applications

    Scientific Uses

    2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide has several potential applications in scientific research:

    1. Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases.
    2. Biological Research: Used in studies focusing on enzyme inhibition and receptor modulation.
    3. Material Science: May serve as a building block for synthesizing novel materials with specific properties.

    This compound represents a promising area of research due to its unique structural characteristics and potential biological activities, warranting further exploration in both academic and industrial settings.

    Properties

    CAS Number

    953209-75-1

    Product Name

    2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

    IUPAC Name

    2-(4-methoxyphenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide

    Molecular Formula

    C20H20N2O4

    Molecular Weight

    352.39

    InChI

    InChI=1S/C20H20N2O4/c1-24-17-7-3-14(4-8-17)11-20(23)21-13-16-12-19(26-22-16)15-5-9-18(25-2)10-6-15/h3-10,12H,11,13H2,1-2H3,(H,21,23)

    InChI Key

    SCVPNUIMWJVULN-UHFFFAOYSA-N

    SMILES

    COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.